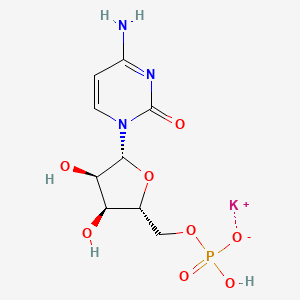
P-rCyd.K+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-rCyd.K+ is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P-rCyd.K+ typically involves a series of chemical reactions that require precise control over reaction conditions. One common method involves the use of high-performance rare-earth materials to form the magnetic core of the compound . The reaction conditions often include high temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of P-rCyd.K+ involves large-scale synthesis techniques. These methods often utilize advanced equipment and technologies to ensure the compound is produced efficiently and with high purity. The use of automated systems and continuous monitoring of reaction conditions are crucial to maintaining the quality of the final product .
化学反応の分析
Types of Reactions: P-rCyd.K+ undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: The reactions involving P-rCyd.K+ typically require specific reagents and conditions. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents such as hydrogen or metal hydrides. Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of P-rCyd.K+, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
P-rCyd.K+ has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical processes. In biology, P-rCyd.K+ is studied for its potential role in cellular processes and its ability to interact with biological molecules. In medicine, the compound is being investigated for its potential therapeutic applications, including its use in drug delivery systems and as a diagnostic tool .
作用機序
The mechanism of action of P-rCyd.K+ involves its interaction with specific molecular targets and pathways. The compound is known to interact with ion channels, particularly potassium channels, which play a crucial role in cellular signaling and homeostasis. By modulating the activity of these channels, P-rCyd.K+ can influence various physiological processes, including cell excitability and neurotransmission .
類似化合物との比較
P-rCyd.K+ is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other potassium channel modulators and ion channel inhibitors. P-rCyd.K+ stands out due to its high selectivity and efficiency in modulating potassium channels, making it a valuable tool in both research and therapeutic applications .
Conclusion
P-rCyd.K+ is a compound with significant potential in various scientific fields. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industry. As research continues, the applications and understanding of P-rCyd.K+ are expected to expand, further highlighting its importance in science and medicine.
特性
分子式 |
C9H13KN3O8P |
|---|---|
分子量 |
361.29 g/mol |
IUPAC名 |
potassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P.K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChIキー |
ZFVIUJJWAXAQHV-IAIGYFSYSA-M |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[K+] |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
![2,6,8-Tribromoimidazo[1,2-a]pyridine](/img/structure/B12831493.png)
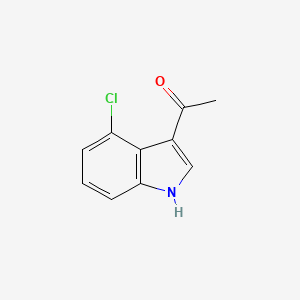

![3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12831503.png)
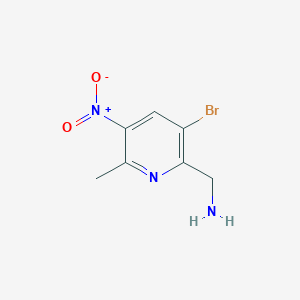
![(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
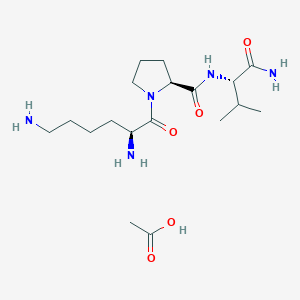
![[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate](/img/structure/B12831529.png)
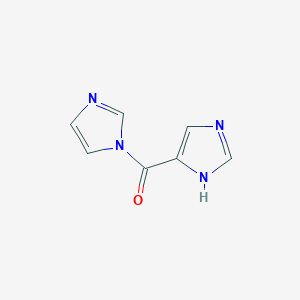

![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)

![(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12831569.png)
